molecular formula C8H9NO2S B2390431 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1083369-06-5

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2390431
CAS No.: 1083369-06-5
M. Wt: 183.23
InChI Key: SQICHXMMJHXHHR-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetaldehyde with thioamide derivatives under basic conditions to form the thiazole ring. The oxolane ring can be introduced through a subsequent cyclization reaction involving a diol or an epoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Oxolan-2-yl)-1,3-thiazole-5-methanol.

    Substitution: 4-halogenated or 4-nitro derivatives of this compound.

Scientific Research Applications

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-2-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    2-(Oxolan-2-yl)-1,3-thiazole-5-methanol: Reduced form with a primary alcohol group.

    2-(Oxolan-2-yl)-1,3-thiazole-5-carboxylic acid: Oxidized form with a carboxylic acid group.

Uniqueness

2-(Oxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both an oxolane and a thiazole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICHXMMJHXHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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